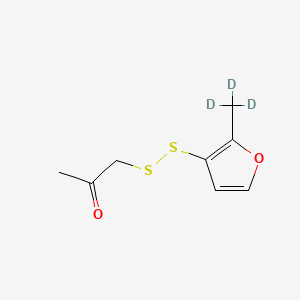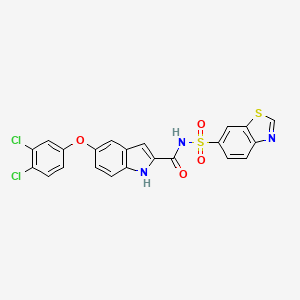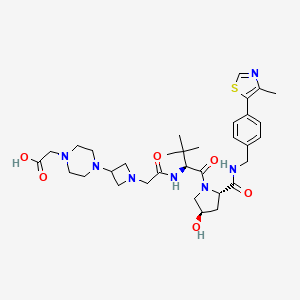
Adenosine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-d9 is a deuterated form of adenosine, a naturally occurring purine nucleoside that plays a crucial role in various physiological processes. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving metabolic pathways and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-d9 typically involves the incorporation of deuterium into the adenosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure the selective incorporation of deuterium atoms into the desired positions on the adenosine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. Advanced purification techniques, such as chromatography, are employed to isolate and purify this compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Adenosine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine-d9, a process that involves the removal of an amino group.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form, deoxythis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides are employed.
Major Products Formed
Oxidation: Inosine-d9
Reduction: Deoxythis compound
Substitution: Various substituted adenosine derivatives, depending on the nucleophile used.
Scientific Research Applications
Adenosine-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.
Biology: Employed in studies of nucleoside transport and metabolism in cells.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine-based drugs.
Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Adenosine-d9 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors (GPCRs). These receptors include A1, A2A, A2B, and A3 subtypes. Upon binding to these receptors, this compound can modulate various physiological processes, such as:
Inhibition of adenylyl cyclase: Reduces cyclic AMP (cAMP) levels, leading to decreased cellular activity.
Activation of potassium channels: Causes hyperpolarization of the cell membrane, reducing excitability.
Inhibition of calcium channels: Decreases calcium influx, affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Adenosine-d9 is compared with other deuterated nucleosides and non-deuterated adenosine analogs. Similar compounds include:
Deoxythis compound: A deuterated form of deoxyadenosine, used in similar metabolic studies.
Inosine-d9: A deuterated form of inosine, used in studies of purine metabolism.
Non-deuterated adenosine: The naturally occurring form, widely studied for its physiological and pharmacological effects.
Uniqueness
The incorporation of deuterium atoms in this compound provides enhanced stability and resistance to metabolic degradation, making it a valuable tool in long-term studies and in the development of stable isotope-labeled standards for analytical applications.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
N,N,2,8-tetradeuterio-9-[(2R,4R,5R)-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2 |
InChI Key |
OIRDTQYFTABQOQ-HYRPMUPXSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@H]3C([C@H]([C@H](O3)C([2H])([2H])O[2H])O[2H])O[2H])N([2H])[2H] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)



![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)





